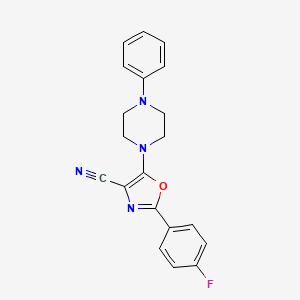

![molecular formula C12H13N5S3 B5708556 9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)

9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione” is a derivative of thienopyrimidine . Thienopyrimidines are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is a part of the compound , have been reported as having antitumor activity . This suggests that our compound could potentially be used in cancer research and treatment.

Corticotropin-Releasing Factor 1 Receptor Antagonists

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used as corticotropin-releasing factor 1 receptor antagonists . This implies that our compound could be used in the study and treatment of disorders related to the corticotropin-releasing factor 1 receptor.

Calcium Channel Modulators

These compounds can also act as calcium channel modulators . This suggests potential applications in the treatment of diseases related to calcium channels, such as hypertension and angina.

Treatment of Alzheimer’s Disease

The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been used in the treatment of Alzheimer’s disease . This suggests that our compound could potentially be used in Alzheimer’s research and treatment.

Treatment of Insomnia

Compounds with this moiety have also been used in the treatment of insomnia . This suggests potential applications in sleep research and the treatment of sleep disorders.

Antiparasitic Activity

Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites . This suggests that our compound could potentially be used in the study and treatment of parasitic infections.

Zukünftige Richtungen

Thienopyrimidines, including “9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione”, hold promise for future research due to their diverse biological activities and their structural similarity to purines . Future research could focus on exploring the therapeutic potential of these compounds, particularly in the field of oncology .

Wirkmechanismus

Target of Action

The primary target of this compound is the mammalian target of rapamycin (mTOR) . mTOR is a crucial component in cell growth, proliferation, and survival, and it has been validated as an effective target for cancer therapy .

Mode of Action

This compound, along with its derivatives, exhibits good mTOR kinase inhibitory activity and selectivity over PI3Kα . By inhibiting mTOR, the compound can exert antitumor activity by inhibiting both mTORC1 and mTORC2 .

Biochemical Pathways

The inhibition of mTOR affects several biochemical pathways. One of the key pathways is the AKT/P70S6 kinase pathway . The compound can suppress the phosphorylation of AKT and P70S6 kinase, which are crucial components of the mTOR pathway .

Result of Action

The compound can induce cell cycle arrest of cancer cells at the G0/G1 phase . It can also suppress the migration and invasion of these cancer cells . Additionally, it can regulate autophagy-related proteins to induce autophagy .

Eigenschaften

IUPAC Name |

13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5S3/c1-16-4-3-6-7(5-16)20-10-8(6)9-14-15-11(18)17(9)12(13-10)19-2/h3-5H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOALRXGKKDYRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC3=C2C4=NNC(=S)N4C(=N3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidin-3-ylhydrosulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)